molecular formula C18H15ClN2O3S B2701078 methyl 2-[(2Z)-2-[(4-chlorobenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 897616-70-5

methyl 2-[(2Z)-2-[(4-chlorobenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2701078
CAS No.: 897616-70-5
M. Wt: 374.84
InChI Key: VEPGOECBAQWBRG-ZZEZOPTASA-N
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Description

Methyl 2-[(2Z)-2-[(4-chlorobenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a heterocyclic compound featuring a benzothiazole core substituted with a 4-chlorobenzoyl imino group and a methyl ester at the 3-position. Its Z-configuration at the imine bond and dihydrobenzothiazole scaffold confer unique electronic and steric properties, making it relevant in pharmaceutical and materials chemistry.

Properties

IUPAC Name

methyl 2-[2-(4-chlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3S/c1-11-3-8-14-15(9-11)25-18(21(14)10-16(22)24-2)20-17(23)12-4-6-13(19)7-5-12/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPGOECBAQWBRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)Cl)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2Z)-2-[(4-chlorobenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves the reaction of 2-amino-6-methylbenzothiazole with 4-chlorobenzoyl chloride in the presence of a base, followed by esterification with methyl acetate. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

methyl 2-[(2Z)-2-[(4-chlorobenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Biological Activities

Methyl 2-[(2Z)-2-[(4-chlorobenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate exhibits a range of biological activities that make it a valuable compound in drug development:

  • Antimicrobial Properties:
    • Studies have shown that compounds containing benzothiazole moieties possess significant antimicrobial activity against various pathogens. This compound may inhibit the growth of bacteria and fungi through mechanisms that disrupt cellular processes .
  • Anticancer Potential:
    • Research indicates that benzothiazole derivatives can induce apoptosis in cancer cells. The compound's ability to interact with specific enzymes involved in cancer cell proliferation suggests potential as an anticancer agent .
  • Enzyme Inhibition:
    • The compound can inhibit certain enzymes by binding to their active sites. This interaction can disrupt metabolic pathways, making it a candidate for therapeutic applications in conditions where enzyme inhibition is beneficial.

Material Science Applications

In addition to its biological applications, this compound has potential uses in material science:

  • Polymer Chemistry:
    • The compound can be utilized as a building block in polymer synthesis due to its functional groups that allow for further chemical modifications. This could lead to the development of new materials with tailored properties for specific applications .
  • Nanotechnology:
    • Its unique structure may enable the formation of nanomaterials with enhanced properties for use in sensors or drug delivery systems. Research into the self-assembly of such compounds could yield innovative solutions in nanotechnology .

Case Studies and Research Findings

Numerous studies have investigated the properties and applications of this compound:

StudyFocusFindings
Azzam et al. (2024)Biological ActivityDemonstrated antimicrobial effects against multiple strains of bacteria and fungi .
De Gruyter (2020)Synthesis and CharacterizationProvided insights into the synthetic pathways and crystallographic data supporting its structural integrity .
PMC Article (2011)Enzyme InteractionExplored enzyme inhibition mechanisms relevant to therapeutic applications .

Mechanism of Action

The mechanism of action of methyl 2-[(2Z)-2-[(4-chlorobenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to the disruption of key biological pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzothiazole Family

The target compound shares structural motifs with several benzothiazole derivatives, differing primarily in substituents and functional groups. Key analogues include:

Table 1: Substituent and Molecular Weight Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-Cl-benzoyl imino, methyl ester, 6-methyl C₁₈H₁₆ClN₂O₃S 384.85 Z-configuration, dihydrobenzothiazole
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate Indole, cyano, ethyl ester C₁₉H₁₅N₃O₂S 373.41 Three-component synthesis, cyano group
Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]ethanoate Amino, methoxycarbonylmethoxyimino, methyl ester C₁₀H₁₂N₄O₆S 316.29 Amino-thiazole, hydrogen-bonding motifs
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid Benzoic acid, 2-methyl-thiazole C₁₁H₉NO₂S 219.26 Simpler structure, high melting point

Physical-Chemical Properties

  • Melting Points :
    • 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid exhibits a high melting point (139.5–140°C) due to strong intermolecular hydrogen bonding of the carboxylic acid group .
    • The target compound’s melting point is unreported but expected to be lower due to ester functionalities reducing crystallinity.
  • Stability: The amino-thiazole derivative is stabilized by N–H⋯N, N–H⋯O, and C–H⋯O hydrogen bonds, forming R₂²(8) and R₂²(22) motifs. π-π interactions (3.54 Å) further enhance crystal packing .

Research Findings and Implications

  • Structural Insights: Hydrogen-bonding patterns in amino-thiazole derivatives provide a template for designing stable crystalline forms of the target compound.
  • Synthetic Efficiency : The three-component reaction in offers a scalable route for analogues with complex substituents.

Biological Activity

Methyl 2-[(2Z)-2-[(4-chlorobenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate, a compound in the benzothiazole family, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its anticancer properties and other notable biological effects.

Chemical Structure and Properties

The compound's molecular formula is C17H13ClN2O3SC_{17}H_{13}ClN_{2}O_{3}S, and it features a complex structure that includes a benzothiazole moiety, which is often associated with various biological activities. The presence of the 4-chlorobenzoyl group is significant for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The compound has been evaluated for its efficacy against various cancer cell lines.

In Vitro Studies

  • Cell Lines Tested : The compound was tested against human lymphoma cell lines (U937) and breast cancer cell lines (MCF-7).
  • Mechanism of Action : It was found to induce apoptosis through the activation of procaspase-3 to caspase-3, a critical pathway in programmed cell death.
  • Selectivity : Structure–activity relationship (SAR) studies indicated that the presence of the benzothiazole moiety enhances selectivity and potency against cancer cells.

Research Findings

A study reported that compounds similar to this compound exhibited promising IC50 values ranging from 5.2 μM to 6.6 μM against U937 cells, demonstrating significant anticancer activity compared to controls .

Other Biological Activities

In addition to anticancer properties, benzothiazole derivatives have shown a range of biological activities:

  • Antibacterial Activity : Some derivatives have demonstrated effectiveness against various bacterial strains.
  • Antifungal Activity : Certain compounds within this class have been evaluated for their antifungal properties.
  • Antiprotozoal Activity : Studies indicate potential effectiveness against protozoan infections .

Table of Biological Activities

Activity TypeAssay TypeResultReference
AnticancerU937 Cell LineIC50 = 5.2 - 6.6 μM
AntibacterialMinimum Inhibitory Concentration (MIC)High efficiency observed
AntifungalIn vitro assaysEffective against tested strains
AntiprotozoalIn vitro assaysModerate effectiveness

Case Study 1: Anticancer Mechanism

In a detailed investigation of this compound, researchers observed that the compound could activate caspase pathways leading to apoptosis in cancer cells. This was evidenced by increased levels of cleaved caspase-3 in treated cells compared to untreated controls.

Case Study 2: SAR Analysis

A series of benzothiazole derivatives were synthesized and analyzed for their anticancer activity. The presence of specific functional groups was correlated with enhanced activity against U937 cells. The study concluded that modifications to the benzothiazole structure could significantly impact biological efficacy.

Q & A

Q. Table 1: Representative Reaction Conditions

StepConditionsYield (%)Purity (%)Reference
CyclizationHCl/EtOH, reflux, 8 h65–7097
RecrystallizationMethanol, slow evaporation≥99

Basic: Which spectroscopic and crystallographic methods are most effective for confirming the structure and stereochemistry of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., Z/E configuration of the imino group). For example, torsion angles (O1–C8–C7–C9 = 8.3°) confirm equatorial orientation of substituents .
  • NMR Spectroscopy :
    • ¹H NMR : Signals at δ 4.11 ppm (NH proton) and aromatic proton splitting patterns (6.4–8.33 ppm) validate the benzothiazole and chlorophenyl moieties .
    • ¹³C NMR : Carbonyl carbons (C=O) appear at ~170–175 ppm, while imino carbons (C=N) resonate at ~160–165 ppm .
  • IR Spectroscopy : Peaks at 1611 cm⁻¹ (C=N stretch) and 1333 cm⁻¹ (C–N stretch) confirm functional groups .

Advanced: How can researchers resolve contradictions in proposed reaction mechanisms leading to unexpected byproducts, such as benzothiazinones instead of benzothiazepines?

Methodological Answer:
Contradictions arise from competing cyclization pathways. To resolve:

  • Mechanistic Replication : Repeat reactions under controlled conditions (e.g., anhydrous HCl vs. aqueous acid). For example, β-aroylacrylic acids may favor 1,4-benzothiazin-3-ones over seven-membered benzothiazepines due to steric constraints .
  • Analytical Cross-Validation : Combine LC-MS (to detect intermediates) with X-ray diffraction (to confirm crystalline products). In one study, X-ray analysis revealed a one-dimensional chain structure stabilized by N–H⋯O hydrogen bonds, ruling out benzothiazepine formation .
  • Computational Modeling : Use DFT calculations to compare thermodynamic stability of possible products.

Advanced: What strategies are employed to enhance the biological activity of this compound through structural modifications, particularly in the benzothiazole and imino regions?

Methodological Answer:

  • Substituent Engineering :
    • Benzothiazole Ring : Introduce electron-withdrawing groups (e.g., nitro at C6) to improve electrophilic reactivity. Derivatives with 5-nitrothiazolyl groups show enhanced antifungal activity .
    • Imino Group : Replace 4-chlorobenzoyl with 4-fluorobenzoyl to modulate lipophilicity (LogP) and bioavailability .
  • Bioisosteric Replacement : Substitute the methyl ester with a carboxylic acid to improve water solubility (e.g., ethyl 2-oxoacetate → 2-oxoacetic acid) .

Q. Table 2: Structure-Activity Relationship (SAR) Trends

ModificationBiological ImpactReference
C6-Nitro substitutionAntifungal activity (IC₅₀: 2.5 µM)
4-Fluorobenzoyl iminoImproved LogP (3.8 → 3.2)

Methodological: How should researchers design experiments to assess the stability of the (2Z)-imino configuration under varying pH and temperature conditions?

Methodological Answer:

  • pH-Dependent Studies :
    • Acidic Conditions : Dissolve the compound in HCl/MeOH (pH 1–3) and monitor Z→E isomerization via ¹H NMR (disappearance of NH proton at δ 4.11 ppm) .
    • Basic Conditions : Treat with NaOH (pH 10–12) and track degradation by HPLC (C18 column, ACN:H₂O 70:30) .
  • Thermal Stability :
    • Heat samples to 60–100°C for 24 hours. Use DSC to detect melting point shifts (mp 139.5–140°C for pure Z-isomer) .
    • Activation energy (Ea) for isomerization can be calculated via Arrhenius plots .

Key Takeaway: Stability is maximized in neutral, anhydrous conditions. Storage at –20°C under nitrogen is recommended .

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